N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide - 1172753-29-5

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide

Catalog Number: EVT-3353148
CAS Number: 1172753-29-5
Molecular Formula: C20H18N4O3S
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-((Benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine (3a-h)

Compound Description: This series of compounds were synthesized from the condensation of 1-((benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one with different aromatic amines. Biological activity studies revealed that derivatives with a chlorine substituent exhibited higher toxicity against six bacterial strains. []

Relevance: These compounds share the core structure of a benzothiazole ring linked to a pyrazole ring with the target compound, N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide. The variations lie in the substituents on the pyrazole nitrogen and the presence of an imine group instead of the amide present in the target compound. []

2-((5-Aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles (5a-h)

Compound Description: This series of compounds were synthesized by cyclization of 2-(benzo[d]thiazol-2-yl)acetohydrazide with different aromatic aldehydes. Biological activity studies revealed that derivatives with a chlorine substituent exhibited higher toxicity against six bacterial strains. []

Relevance: These compounds share the benzothiazole moiety with the target compound, N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide. They differ significantly in the heterocyclic ring connected to the benzothiazole, utilizing a triazole ring instead of a pyrazole ring. []

1-((5-Nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)ureas/carboxamides (8a-g)

Compound Description: This series of ureas and carboxamides were synthesized from 1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-1H-pyraazole-4,5-diyl)dimethanol and various carbamoyl phosphoric acid dichlorides or morpholine/piperidine/4-methylpiperazine carboxamides. []

Compound Description: This series of ureas and carboxamides were synthesized following similar procedures as the benzoxazole derivatives (8a-g), but starting from a benzothiazole derivative instead. []

N-((3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-3-yl)methyl)ethane sulfonamide (Lactone Impurity, BCL)

Compound Description: This compound was identified as an impurity during the synthesis of baricitinib. Its formation is explained by a plausible mechanism. []

2-(3-(4-(7H-[4,7′-Bipyrrolo[2,3-d]pyrimidin]-4′-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (Dimer Impurity, BCD)

Compound Description: This compound was identified as an impurity during the synthesis of baricitinib. []

Relevance: This compound is structurally distinct from N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide, but it illustrates the potential for dimerization during the synthesis of pyrazole derivatives, highlighting the synthetic challenges associated with this class of compounds. []

2-(1-(Ethylsulfonyl)-3-(4-(7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile (Hydroxymethyl, BHM)

Compound Description: This compound was identified as an impurity during the synthesis of baricitinib. []

Relevance: This compound, like the other baricitinib impurities, provides a point of comparison for the structural diversity of pyrazole derivatives and highlights the potential for unwanted side reactions during synthesis. It is structurally distinct from N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide. []

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: This aminopyrazole compound exhibits selective inhibition of cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. It also reduces Mcl-1 levels in a concentration-dependent manner. []

Relevance: This compound shares the pyrazole ring with the target compound, N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide. While structurally distinct, it highlights the potential for pyrazole derivatives to possess activity against CDKs and modulate Mcl-1 function. []

2-(1-Methyl-1H-benzo[d]imidazol-2-ylthio)acetohydrazide (1)

Compound Description: This imidazole derivative serves as the starting material for the synthesis of various Schiff bases, pyrrolidine derivatives, and fused heterocyclic compounds. []

(E)-4-(3-(4-Hydroxyphenyl)acryloyl)-5-methyl-2(p-tolyl)-1H-pyrazol-3(2H)-one (II)

Compound Description: This chalcone derivative was reacted with S-benzo[d]thiol-2yl-2-chloroethanethioate derivatives to form corresponding chalcone derivatives, which were screened for antimicrobial properties. []

Relevance: This compound shares the pyrazole core with the target compound, N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide. The variations lie in the substitution on the pyrazole nitrogen, the presence of a chalcone moiety, and the absence of the benzothiazole ring, showcasing different routes for modifying pyrazole-based structures. []

S-benzo[d]thiol-2yl-2-chloroethanethioate derivatives (Ia-f)

Compound Description: These compounds were reacted with a chalcone derivative (II) to form corresponding chalcone derivatives, which were screened for antimicrobial properties. []

2-(Benzo[d]thiazol-2-yl)-3-oxopentanedinitrile (4)

Compound Description: This compound, synthesized via cyanoacetylation of 2-cyanomethylbenzothiazole, serves as a versatile starting material for synthesizing various heterocyclic ring systems, including pyrano, pyridino, pyrazolo, azepino, and oxothiepano carbonitrile derivatives. []

Relevance: This compound is closely related to N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide, as it contains the same benzothiazole ring. It lacks the pyrazole ring but highlights the potential for modifying the benzothiazole core with different functionalities for diverse synthetic applications. []

Compound Description: These are various JAK/STAT modulating compounds that have been investigated for the treatment of vitiligo. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CD-PPB)

Compound Description: This compound acts as a positive allosteric modulator (potentiator) of the metabotropic glutamate receptor (mGluR) subtype 5. []

Relevance: This compound shares the pyrazole ring linked to a benzamide moiety with N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide. The difference lies in the substitution on the pyrazole nitrogen and the presence of a cyano group on the benzamide ring, demonstrating modifications that can alter biological activity. []

4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: This compound acts as a positive allosteric modulator of mGluR1, displaying selectivity for mGluR1 over other mGluR subtypes. []

Relevance: This compound shares the pyrazole ring linked to a benzamide moiety with N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide. The difference lies in the substitution pattern on the pyrazole ring and the presence of a nitro group on the benzamide ring, illustrating how subtle structural changes can impact receptor selectivity. []

Properties

CAS Number

1172753-29-5

Product Name

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C20H18N4O3S/c1-12-11-17(22-19(25)13-7-6-9-15(26-2)18(13)27-3)24(23-12)20-21-14-8-4-5-10-16(14)28-20/h4-11H,1-3H3,(H,22,25)

InChI Key

DSNPXTOAPBWABL-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C3=NC4=CC=CC=C4S3

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C3=NC4=CC=CC=C4S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.